molecular formula C20H14BrN3O B2627700 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-BROMOBENZAMIDE CAS No. 476633-95-1

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-BROMOBENZAMIDE

Cat. No.: B2627700
CAS No.: 476633-95-1
M. Wt: 392.256
InChI Key: DYLDUUQPDPOLLA-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzodiazole derivatives Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzimidazole derivatives is often related to their ability to interact with proteins and enzymes . For example, they can inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates .

Safety and Hazards

While benzimidazole derivatives have a wide range of biological activities, they can also have cytotoxic effects . For example, one study found that a benzimidazole derivative showed potent cytotoxic activity against a non-small cell lung cancer cell line .

Future Directions

Given the broad range of biological activities of benzimidazole derivatives, there is potential for the development of new drugs based on this scaffold . Future research could focus on optimizing the structure of benzimidazole derivatives to enhance their biological activity and reduce their cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-bromobenzamide typically involves the condensation of 4-bromobenzoyl chloride with 4-(1H-1,3-benzodiazol-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce benzodiazole N-oxides.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide
  • N-[4-(1H-Benzothiazol-2-yl)phenyl]-4-bromobenzamide
  • N-[4-(1H-Benzoxazol-2-yl)phenyl]-4-bromobenzamide

Uniqueness

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-bromobenzamide is unique due to its specific structural features, such as the presence of both benzodiazole and bromobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities, highlighting its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLDUUQPDPOLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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